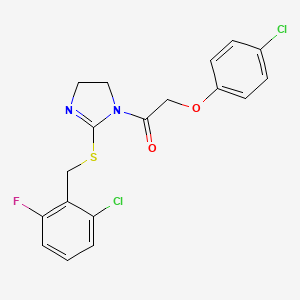![molecular formula C13H15N5O2S B2817471 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine CAS No. 1021135-11-4](/img/structure/B2817471.png)
2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine is a chemical compound with the molecular formula C15H16N6O2S and a molecular weight of 305.36 g/mol This compound is known for its unique structure, which includes a pyrazine ring and a piperazine ring linked by a sulfonyl group
Vorbereitungsmethoden
The synthesis of 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biology: It is used in molecular docking studies to understand its interactions with various biological targets.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine involves its interaction with molecular targets such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has a different core structure.
Pyrazinamide: Although structurally different, pyrazinamide is another pyrazine derivative used in tuberculosis treatment.
The uniqueness of this compound lies in its specific sulfonyl-piperazine linkage, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-21(20,12-2-1-3-14-10-12)18-8-6-17(7-9-18)13-11-15-4-5-16-13/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNZWZSFOSTMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B2817388.png)
![6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2817390.png)
![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)

![13-fluoro-5-(6-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2817399.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)
![6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2817407.png)
![2-(4-Fluorophenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2817408.png)
![Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2817409.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2817411.png)
